N~4~-(2-methoxyphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide
Overview
Description
The study of imidazole derivatives, including compounds like "N4-(2-methoxyphenyl)-N5-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide," is of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and potential applications in various domains. These compounds often exhibit interesting chemical, physical, and biological properties, making them valuable for research and application development.
Synthesis Analysis
The synthesis of imidazole derivatives often involves multi-step reactions, including cyclization, nitration, and alkylation. For example, the one-pot synthesis technique can be employed to create complex imidazole frameworks by forming multiple carbon-nitrogen bonds in a single reaction sequence (Yugandar et al., 2016). Such methods highlight the versatility and efficiency of synthesizing imidazole derivatives.
Molecular Structure Analysis
Imidazole derivatives' molecular structures are often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and LC-MS. These methods provide detailed insights into the compound's crystal structure, molecular geometry, and electronic properties. The crystalline structure of similar compounds has shown diverse polymorphisms based on solvent variations and hydrogen bonding patterns (Sakaino et al., 1988).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, including heterocyclization and rearrangement reactions, influenced by their substituents and reaction conditions. These reactions are crucial for modifying the compound's chemical structure to enhance its properties or biological activity (Khalafy et al., 2002).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as melting points, solubility, and crystalline form, are significantly influenced by their molecular structure. Polymorphism, in particular, can affect a compound's stability, solubility, and coloration, demonstrating the importance of understanding these characteristics for practical applications (Sakaino et al., 1988).
Mechanism of Action
Target of Action
Similar compounds have been studied for their pharmacological activities against various pathogens and cancerous cells
Mode of Action
The mode of action of N4-(2-methoxyphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide is currently unknown due to the lack of specific studies on this compound . It’s worth noting that the compound’s structure includes a nitro group, which is often associated with antimicrobial and antitumor activities .
Biochemical Pathways
Similar compounds have been shown to interact with cellular oxidants, forming nitrated and chlorinated products .
Result of Action
Similar compounds have been associated with antimicrobial and anticancer activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-N-(2-methoxyphenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5/c1-28-14-9-5-3-7-12(14)22-18(25)16-15(19-10-20-16)17(24)21-11-6-2-4-8-13(11)23(26)27/h2-10H,1H3,(H,19,20)(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHGNSXLFBMFNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(NC=N2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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